C24H26Fno4S
Description
The compound with the molecular formula C24H26FNO4S N-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide This compound is a complex organic molecule that features a combination of aromatic rings, a fluorine atom, and a sulfonamide group
Properties
Molecular Formula |
C24H26FNO4S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]-N-(2-hydroxy-3-methoxypropyl)acetamide |
InChI |
InChI=1S/C24H26FNO4S/c1-15-21(10-16-4-7-19(8-5-16)31(3)29)20-9-6-17(25)11-23(20)22(15)12-24(28)26-13-18(27)14-30-2/h4-11,18,27H,12-14H2,1-3H3,(H,26,28)/b21-10+ |
InChI Key |
DXUCAZUDCZIOBX-UFFVCSGVSA-N |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCC(COC)O |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCC(COC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenoxy and fluorophenyl intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides , amines , and phenols . The reaction conditions may involve acidic or basic catalysts , elevated temperatures , and solvents like dichloromethane or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate , reducing agents like sodium borohydride , and substitution reagents like halogens . The conditions for these reactions often involve controlled temperatures , specific pH levels , and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols or amines . Substitution reactions can result in the formation of halogenated derivatives or other substituted compounds .
Scientific Research Applications
N-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including and .
Medicine: It is investigated for its potential therapeutic effects, such as and properties.
Industry: It is used in the development of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of N-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors , altering their activity and leading to various biological effects. The pathways involved can include signal transduction , gene expression , and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and fluorinated aromatic compounds . Examples are sulfamethoxazole and fluorobenzene .
Uniqueness
What sets N-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its fluorine atom enhances its stability and reactivity, while the sulfonamide group contributes to its potential biological activities .
N-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound with the molecular formula C24H26FNO4S , known as N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Anticancer Properties
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide has shown promising anticancer activity in preliminary studies. It exhibits the ability to inhibit specific cancer cell lines, suggesting its potential as an antitumor agent. The compound's structure allows it to interact with various molecular targets involved in cancer metabolism.
Antimicrobial Activity
Research indicates that this compound also possesses antimicrobial properties . Its ability to inhibit the growth of certain bacteria makes it a candidate for further development in antibiotic therapies. The presence of multiple functional groups enhances its interaction with microbial targets.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial effects, the compound is being investigated for its anti-inflammatory properties . This activity may be attributed to its ability to modulate immune responses and inhibit pro-inflammatory cytokines.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. Studies utilizing molecular docking techniques have suggested that the compound effectively binds to target proteins associated with cancer progression and inflammation. This binding may lead to the modulation of enzymatic activity and signaling pathways critical for tumor growth and immune response regulation.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibits specific cancer cell lines | |
| Antimicrobial | Exhibits growth inhibition against certain bacteria | |
| Anti-inflammatory | Modulates immune responses and inhibits cytokines |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Activity Study : A recent study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells in vitro. The results indicated a dose-dependent response, suggesting that higher concentrations lead to greater inhibition of cell viability.
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound showed effective inhibition against Gram-positive bacteria, highlighting its potential as a new antibiotic agent.
- Inflammation Model : In a model of induced inflammation, this compound was shown to reduce inflammatory markers significantly compared to control groups. This suggests that it may have therapeutic potential in treating inflammatory diseases.
Table 2: Case Study Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Antitumor Activity | Significant inhibition of breast cancer cell proliferation | |
| Antimicrobial Efficacy | Effective against Gram-positive bacterial strains | |
| Inflammation | Reduced inflammatory markers in induced models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
